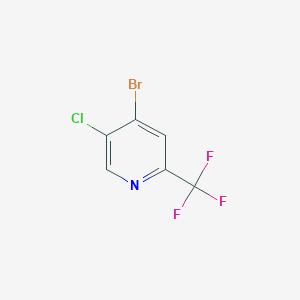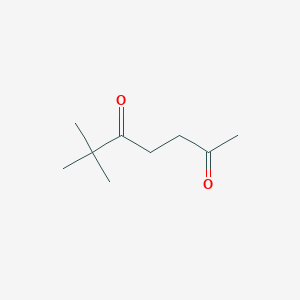
1-(3-Vinylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Vinylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Vinylphenyl)ethane-1,2-diamine typically involves the reaction of 3-vinylbenzaldehyde with ethane-1,2-diamine under controlled conditions. One common method involves the use of a Grignard reagent to introduce the vinyl group, followed by reductive amination to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Vinylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Saturated amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
1-(3-Vinylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Vinylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The vinyl group can participate in electrophilic addition reactions, while the amine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and influence the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Indol-3-yl)ethane-1,2-diamine: Contains an indole ring instead of a phenyl ring.
Ethylenediamine: Lacks the vinyl and phenyl groups, simpler structure.
1,2-Diaminopropane: Similar structure but with a propyl chain instead of an ethane chain.
Uniqueness
1-(3-Vinylphenyl)ethane-1,2-diamine is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the phenyl ring and ethane-1,2-diamine moiety also provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(3-ethenylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H14N2/c1-2-8-4-3-5-9(6-8)10(12)7-11/h2-6,10H,1,7,11-12H2 |
InChI Key |
BNWPBIHRYLXXDA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


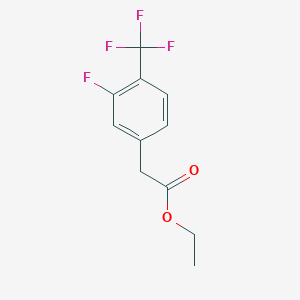
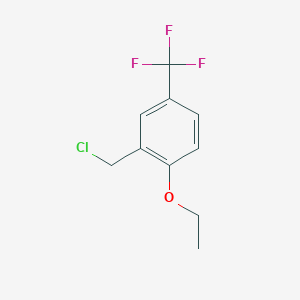

![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
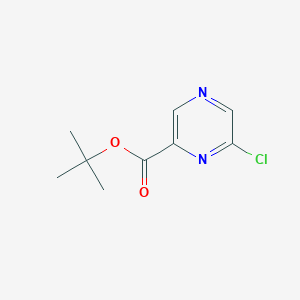
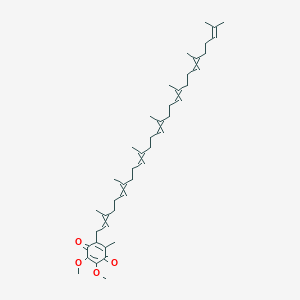
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)


![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)
